tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired imidazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound is used as a pharmaceutical intermediate and shares structural similarities with tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate.
tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is a potential precursor to biologically active natural products and has applications in the synthesis of complex molecules.
Uniqueness: this compound stands out due to its specific structure and reactivity. Its unique combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7-11-6(10)5-12(7)4/h5H,10H2,1-4H3 |
InChI Key |
BKRDLIQNIJNNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CN1C)N |
Origin of Product |
United States |
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